2-Piperidinone, 1-(2-nitrophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

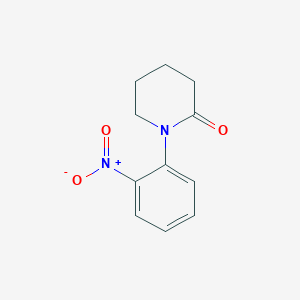

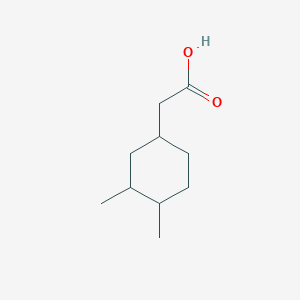

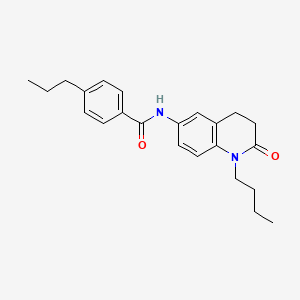

“2-Piperidinone, 1-(2-nitrophenyl)-” is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of 2-Piperidinone, which is an organic compound with the formula (CH2)4CONH . 2-Piperidinone is a colorless solid and is classified as a lactam .

Synthesis Analysis

The synthesis of 2-Piperidinone derivatives, such as “2-Piperidinone, 1-(2-nitrophenyl)-”, has been a subject of interest due to their widespread use in natural products and drug molecules . A recent method for the synthesis of 2-Piperidinone involves an organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of diverse substituted 2-Piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of “2-Piperidinone, 1-(2-nitrophenyl)-” consists of a piperidinone ring attached to a nitrophenyl group . The molecular weight of this compound is 220.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Piperidinone, 1-(2-nitrophenyl)-” include a predicted boiling point of 449.4±28.0 °C and a predicted density of 1.295±0.06 g/cm3 . The compound also has a predicted pKa of -2.58±0.20 .Wissenschaftliche Forschungsanwendungen

X-ray Powder Diffraction Analysis

A study by Qing Wang et al. (2015) provided X-ray powder diffraction data for 1-(4-Nitrophenyl)-2-piperidinone, revealing its crystal structure and confirming the absence of detectable impurities. This information is crucial for understanding the material's properties and potential applications in material science and chemistry.

Reactivity with Dehydrogenation

Research by H. Moehrle and Jutta Mehrens (1998) examined the reactivity of nitrophenyl substituted cyclic amines, including (2-nitrophenyl) compounds, with dehydrogenations. They found that these compounds underwent reactions leading to the formation of various products, depending on the substituents and conditions. Such studies contribute to our understanding of organic synthesis mechanisms and the development of new synthetic methodologies.

Influence of Ionic Liquid on Reaction Rates

The influence of ionic liquid on the reaction rates and mechanisms of p-nitrophenyl acetate with secondary alicyclic amines was studied by Daniela Millán et al. (2013). This research provides insights into how different solvents affect the kinetics of organic reactions, potentially leading to more efficient and selective synthetic processes.

Antitumor Activities

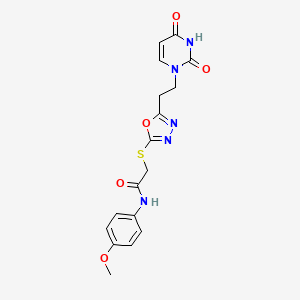

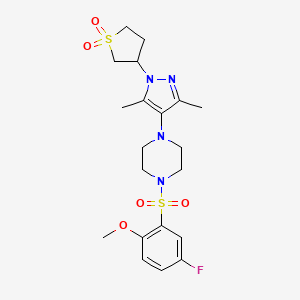

A series of derivatives including 1-(6-(2-(2-(4-nitrophenyl)ethynyl)phenyl)hexyn-5-yl)piperidin-2-ones were synthesized and evaluated for their antitumor activities by I.-L. Lin et al. (2008). One compound, in particular, showed significant growth inhibition activity against certain human leukemia cell lines, highlighting the potential of such compounds in developing new anticancer therapies.

Non-linear Optical Properties

The non-linear optical chromophore properties of 1-(4-Nitrophenyl)-4-piperidinol were investigated by D. Tomlin et al. (1996), showcasing the compound's potential applications in optical technologies due to its molecular structure and electron distribution.

Safety and Hazards

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-Piperidinone, 1-(2-nitrophenyl)-”, is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety is a key area of future research .

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-7-3-4-8-12(11)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDZXEZAVXTTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2818215.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2818218.png)

![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide](/img/structure/B2818227.png)

![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)